1,7-Diphenylhept-6-ene-1,4-diyn-3-ol

Description

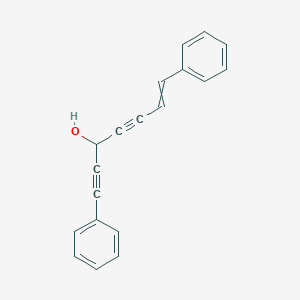

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is an organic compound featuring a heptane backbone substituted with phenyl groups at positions 1 and 7, a hydroxyl group at position 3, and conjugated triple bonds (diyn) at positions 1 and 4, as well as a double bond at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science.

Properties

CAS No. |

819850-93-6 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

1,7-diphenylhept-6-en-1,4-diyn-3-ol |

InChI |

InChI=1S/C19H14O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H |

InChI Key |

QSXKTWKUXDYKMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#CC(C#CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene with a suitable heptene derivative under palladium-catalyzed conditions. The reaction conditions often require a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis would apply, involving optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas (H2), Pd/C catalyst, ethanol as solvent, room temperature to mild heating.

Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 1,7-Diphenylhept-6-ene-1,4-diyn-3-one.

Reduction: Formation of 1,7-Diphenylhept-6-ene-1,4-diene-3-ol or 1,7-Diphenylheptane-3-ol.

Substitution: Formation of brominated derivatives of the phenyl groups.

Scientific Research Applications

1,7-Diphenylhept-6-ene-1,4-diyn-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its diyn structure allows it to participate in cycloaddition reactions, potentially forming reactive intermediates that can interact with biological macromolecules. The phenyl groups may also facilitate interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol and related compounds:

Key Observations :

- Bond Types : The target compound’s 1,4-diyn and 6-ene system distinguishes it from analogs with all-diene (e.g., (E,E)-1,7-Diphenyl-4,6-heptadien-3-ol) or triyn (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol) frameworks. The diyn groups likely enhance electron-deficient character, increasing reactivity toward electrophiles or radicals.

- Substituents : Methyl groups in analogs like (E)-3,6-Dimethyl-1-phenylhepta-1,6-dien-3-ol reduce steric hindrance compared to bulkier phenyl groups in the target compound .

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.